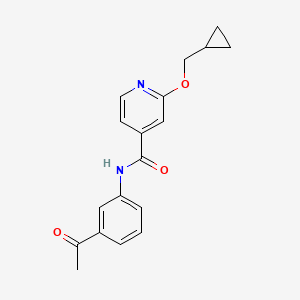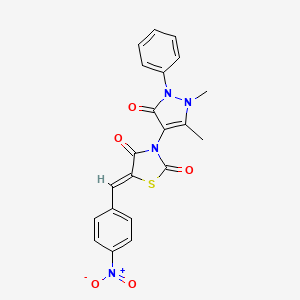![molecular formula C15H19F3N6 B2905376 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine CAS No. 946259-83-2](/img/structure/B2905376.png)
1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a synthetic organic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or other methods.
- Alkylation of the piperazine ring with 2-methylallyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and allyl groups.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. The specific biological activities of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would require further investigation.
Medicine
In medicine, compounds of this class are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical properties can be harnessed for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds may act by:
- Inhibiting enzymes involved in critical biochemical pathways.
- Binding to receptors and modulating their activity.
- Interfering with nucleic acid synthesis or function.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-(2-Methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the 5-methyl group.
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the piperazine moiety.
5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group, the piperazine moiety, and the specific substitution pattern make 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine unique. These structural features may contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6/c1-10(2)9-22-4-6-23(7-5-22)12-8-11(3)19-14-20-13(15(16,17)18)21-24(12)14/h8H,1,4-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOGLMUPJRAKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2905293.png)
![PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE](/img/structure/B2905294.png)
![2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2905295.png)
![5-Cyano-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2905296.png)
![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B2905298.png)

![4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2905303.png)

![3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2905307.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide](/img/structure/B2905308.png)




